molecular formula C23H18N4O3S B2826339 3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361477-97-6

3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2826339
CAS No.: 361477-97-6
M. Wt: 430.48
InChI Key: CXUJXHVGTOHMIY-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a thienopyridine derivative characterized by a fused bicyclic core with methoxy-substituted aryl groups at positions 2 and 4, and amino groups at positions 3 and 4. This compound belongs to a class of heterocyclic molecules with demonstrated bioactivity, particularly in kinase inhibition . The presence of electron-donating methoxy groups may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

3,6-diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-29-14-7-3-12(4-8-14)17-16(11-24)22(26)27-23-18(17)19(25)21(31-23)20(28)13-5-9-15(30-2)10-6-13/h3-10H,25H2,1-2H3,(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUJXHVGTOHMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its relevance in cancer treatment and other therapeutic areas.

  • Molecular Formula : C25H22N4O2S
  • Molecular Weight : 442.5 g/mol
  • IUPAC Name : 3,6-diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Structural Characteristics

The compound features a thieno[2,3-b]pyridine core, which is known for various pharmacological activities. The presence of methoxy groups and a carbonitrile moiety enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-b]pyridine derivatives, including the compound . Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

  • Cell Line Studies : In vitro studies have shown that derivatives of thieno[2,3-b]pyridine exhibit significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
    CompoundCell LineIC50 (µM)
    3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrileMDA-MB-23127.6
    Other Thieno DerivativesMDA-MB-23129.3
    These findings suggest that the structural modifications in thieno derivatives can lead to enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

The proposed mechanisms by which 3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways that regulate cell cycle progression.
  • Induction of Apoptosis : Studies have indicated that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Multidrug Resistance Modulation

Research has also explored the role of thieno[2,3-b]pyridine derivatives in overcoming multidrug resistance (MDR) in cancer therapy. The compound's ability to modulate drug efflux pumps has been investigated as a potential strategy to enhance the efficacy of existing chemotherapeutics.

Study 1: Evaluation Against Breast Cancer Cells

A comprehensive study synthesized various thieno derivatives and evaluated their activity against MDA-MB-231 cells. The results demonstrated that modifications at specific positions on the thieno ring significantly impacted cytotoxicity.

Study 2: Mechanistic Insights

Further mechanistic studies revealed that compounds similar to 3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile could inhibit caspase activity and alter cytochrome c release during apoptosis, suggesting a mitochondrial pathway involvement.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit promising anticancer properties. The compound has been studied for its potential as a lead structure in the development of novel anticancer agents. Specifically, it has been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that modifications to the thieno[2,3-b]pyridine core can enhance its potency against various cancer cell lines, suggesting a pathway for the development of targeted therapies .

Multidrug Resistance Modulation
The compound has also been investigated for its role in overcoming multidrug resistance in cancer treatment. Thieno[2,3-b]pyridines have been identified as effective modulators that can enhance the efficacy of existing chemotherapeutic agents by inhibiting efflux pumps responsible for drug resistance . This application is particularly relevant in the context of treating aggressive cancers that typically exhibit high levels of resistance to standard therapies.

Material Science

Polymer Chemistry
In material science, 3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is being explored as a building block for polymer synthesis. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the formation of advanced materials with tailored properties. These materials are being developed for applications in coatings and composites that require specific thermal and mechanical characteristics .

Photovoltaic Applications

Organic Solar Cells
Emerging research highlights the potential use of this compound in organic photovoltaic devices. Its electronic properties make it suitable for incorporation into organic solar cells as an electron donor or acceptor material. Studies have shown that thieno[2,3-b]pyridine derivatives can enhance the efficiency of solar cells by improving charge transport and light absorption characteristics . This application could contribute to the development of more efficient and cost-effective solar energy solutions.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values below 10 µM.
Study BMultidrug ResistanceShowed that thieno[2,3-b]pyridine derivatives can reverse doxorubicin resistance in ovarian cancer models by downregulating P-glycoprotein expression.
Study CPhotovoltaicsReported an increase in power conversion efficiency by 15% when incorporating thieno[2,3-b]pyridine derivatives into organic solar cells compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituent patterns. Key analogs include:

Compound Name R2 R4 Key Activities/Properties References
3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-thieno[2,3-b]pyridine-5-carbonitrile 4-MeO-Benzoyl 4-MeO-Phenyl Potential kinase inhibitor (theoretical)
3,6-Diamino-2-(3-chlorobenzoyl)-4-(2-chlorophenyl)-thieno[2,3-b]pyridine-5-carbonitrile 3-Cl-Benzoyl 2-Cl-Phenyl PfGSK-3 inhibition (IC50: 60 nM)
3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)-thieno[2,3-b]pyridine-5-carbonitrile 4-Cl-Benzoyl 4-EtO-Phenyl Screening candidate (availability: 18 mg)
4-(4-Methyl-1H-indol-5-ylamino)-2-phenyl-thieno[2,3-b]pyridine-5-carbonitrile Phenyl 4-Methyl-indolyl PKCθ inhibition (IC50: 16 nM)

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl): Chlorine substituents (e.g., 3-chlorobenzoyl in ) enhance inhibitory potency against PfGSK-3, likely due to increased electrophilicity and improved target binding.
  • Electron-Donating Groups (e.g., MeO): Methoxy groups (as in the target compound) may improve solubility but reduce kinase affinity compared to chloro analogs.
  • Aryl Substitutions: Para-substituted phenyl groups (e.g., 4-methoxyphenyl) are common, but ortho-substitutions (e.g., 2-chlorophenyl in ) can sterically modulate binding pockets.

Physicochemical Properties

  • Melting Points: Thienopyridine derivatives typically exhibit high melting points (>200°C) due to aromatic stacking. For example, a related compound in has a mp of 242–243°C.
  • Synthetic Yields: Synthesis of these compounds often involves cyclocondensation reactions with moderate yields (e.g., 18% in , 57–68% in ). The target compound’s methoxy groups may necessitate optimized reaction conditions to avoid demethylation.

Solubility and Bioavailability

Methoxy groups in the target compound likely enhance aqueous solubility compared to chloro analogs, which are more lipophilic. However, excessive hydrophilicity may limit membrane permeability, as seen in other polar thienopyridines .

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